

In-Depth Technical Guide to the Physical Properties of 5,5-Tetramethylenehydantoin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1294813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5,5-tetramethylenehydantoin, also known by its systematic IUPAC name, **1,3-diazaspiro[4.4]nonane-2,4-dione**. This spirocyclic hydantoin derivative is of interest in medicinal chemistry and drug discovery. The following sections detail its physical characteristics, present available quantitative data in a structured format, outline experimental protocols for property determination, and provide a logical workflow for its synthesis and characterization.

Core Physical Properties

5,5-Tetramethylenehydantoin is a white crystalline solid at room temperature. Its spirocyclic structure, formed by the fusion of a hydantoin ring with a cyclopentane ring, imparts specific physical and chemical characteristics. The molecule possesses both hydrogen bond donors (the N-H groups of the hydantoin ring) and hydrogen bond acceptors (the carbonyl oxygens), influencing its melting point, solubility, and crystal lattice structure.

Data Presentation

A summary of the available quantitative physical property data for 5,5-tetramethylenehydantoin is presented in Table 1. It is important to note that comprehensive experimental data for this

specific compound is limited in publicly accessible literature. Therefore, some properties are estimated or inferred from closely related compounds.

Table 1: Summary of Physical Properties of 5,5-Tetramethylenehydantoin

Property	Value	Source/Method
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	PubChem CID: 94745[1]
Molecular Weight	154.17 g/mol	PubChem CID: 94745[1]
Appearance	White crystalline powder	Inferred from related compounds
Melting Point	218 °C	PubChem CID: 94745[1]
Boiling Point	Decomposes before boiling	Typical for hydantoin derivatives
Solubility	Sparingly soluble in water; Soluble in hot water and polar organic solvents (e.g., ethanol, DMSO)	Inferred from related hydantoins
pKa	~9-10	Estimated based on hydantoin and its derivatives

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physical properties of synthesized compounds. The following are standard protocols applicable to the characterization of 5,5-tetramethylenehydantoin.

Melting Point Determination

The melting point is a critical indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

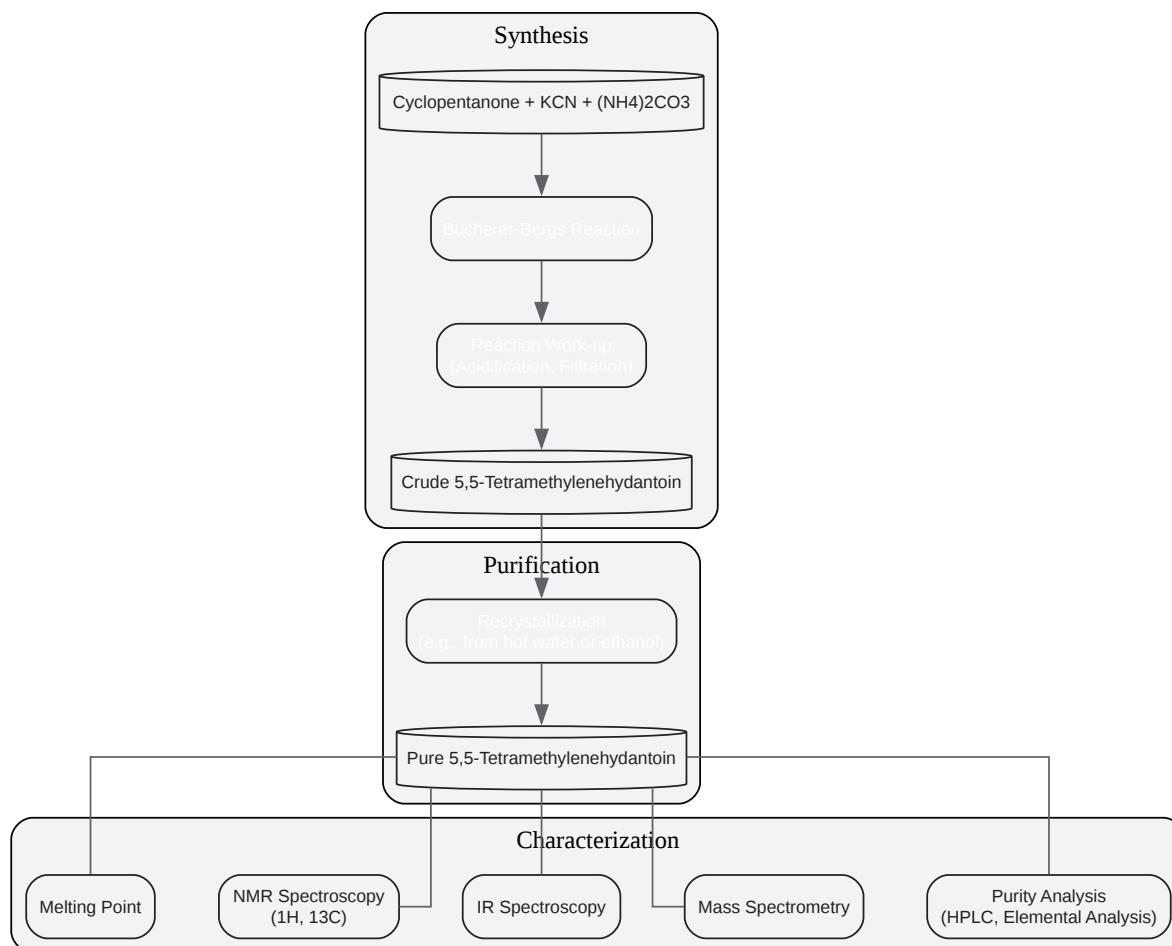
- A small, dry sample of crystalline 5,5-tetramethylenehydantoin is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and potential solvent systems for reactions and purification.

- Apparatus: Small test tubes, vortex mixer.
- Procedure:
 - Approximately 10-20 mg of 5,5-tetramethylenehydantoin is placed in a series of test tubes.
 - To each test tube, 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide) is added.
 - The tubes are agitated using a vortex mixer for 1-2 minutes.
 - The solubility is observed and recorded as soluble, sparingly soluble, or insoluble. For quantitative solubility, a saturated solution is prepared, and the concentration is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

pKa Determination


The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values, which is critical for drug development.

- Apparatus: pH meter, UV-Vis spectrophotometer or potentiometric titrator.

- Procedure (Spectrophotometric Method):
 - A stock solution of 5,5-tetramethylenehydantoin is prepared in a suitable solvent (e.g., a methanol-water mixture).
 - A series of buffer solutions with a range of known pH values is prepared.
 - Aliquots of the stock solution are added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
 - The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against the pH.
 - The pKa is determined from the inflection point of the resulting sigmoidal curve.

Synthesis and Characterization Workflow

The synthesis of 5,5-tetramethylenehydantoin is typically achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of 5,5-disubstituted hydantoins. The general workflow from synthesis to characterization is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of 5,5-tetramethylenehydantoin.

This diagram illustrates the logical progression from the starting materials in the Bucherer-Bergs synthesis, through the reaction and purification steps, to the final characterization of the pure product using various analytical techniques. Each characterization method provides a piece of the puzzle to confirm the structure and purity of the synthesized 5,5-tetramethylenehydantoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diazaspiro(4.4)nonane-2,4-dione | C7H10N2O2 | CID 94745 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 5,5-Tetramethylenehydantoin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294813#physical-properties-of-5-5-tetramethylenehydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com